molecular formula C25H28N6O2S2 B12499353 N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide

Cat. No.: B12499353
M. Wt: 508.7 g/mol
InChI Key: AXWANDGKKURCJF-UHFFFAOYSA-N
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Description

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole moiety, a triazole ring, and a benzamide group, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Coupling of the Benzothiazole and Triazole Units: The benzothiazole and triazole units can be coupled using a thiol-ene reaction, where a thiol group on the benzothiazole reacts with an alkene on the triazole.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Hydrolysis: The amide bond in the benzamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

    Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and disrupting membrane integrity.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation and survival.

    Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune cell activity.

Comparison with Similar Compounds

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and anticancer activities.

    Benzamide Derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory and anticancer effects.

The uniqueness of this compound lies in its combination of these three moieties, which enhances its biological activity and broadens its range of applications.

Properties

Molecular Formula

C25H28N6O2S2

Molecular Weight

508.7 g/mol

IUPAC Name

N-[1-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-methylpropyl]-3-methylbenzamide

InChI

InChI=1S/C25H28N6O2S2/c1-5-31-22(21(15(2)3)28-23(33)17-10-8-9-16(4)13-17)29-30-25(31)34-14-20(32)27-24-26-18-11-6-7-12-19(18)35-24/h6-13,15,21H,5,14H2,1-4H3,(H,28,33)(H,26,27,32)

InChI Key

AXWANDGKKURCJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C(C(C)C)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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